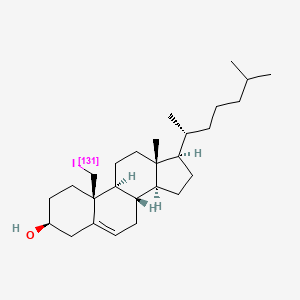
Iodocholesterol (131I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodocholesterol, also known as 19-iodocholesterol or NP-59, is a derivative of cholesterol. It features an iodine atom at the C19 position and serves as a radiopharmaceutical. When the iodine atom is a radioactive isotope (such as iodine-125 or iodine-131), it becomes a valuable tool for imaging adrenal glands and diagnosing various conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iodocholesterol involves introducing an iodine atom at the C19 position of cholesterol. Specific synthetic routes may vary, but a common approach includes halogenation of cholesterol using iodine reagents. The exact reaction conditions depend on the specific iodination method employed.
Industrial Production Methods: Iodocholesterol is primarily produced in research settings rather than large-scale industrial processes. Its radiolabeled form (iodine-131) is generated in specialized facilities for nuclear medicine applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iodcholesterin kann verschiedene chemische Reaktionen eingehen, darunter:
Halogenierung: Die Einführung von Jod an der C19-Position.
Radioisotopenmarkierung: Einbau von radioaktiven Jodisotopen (z. B. Jod-125 oder Jod-131).
Jodquellen: Jod oder jodhaltige Verbindungen (z. B. Jodmonochlorid).
Lösungsmittel: Organische Lösungsmittel (z. B. Chloroform, Dichlormethan).
Reaktionstemperatur: Typischerweise bei Raumtemperatur oder leicht erhöht.
Hauptprodukte: Das Hauptprodukt ist Iodcholesterin selbst, wobei das Jodatom kovalent an den C19-Kohlenstoff gebunden ist.
Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging in Adrenal Disorders
Iodocholesterol (131I) is utilized in scintigraphy to visualize adrenal glands and assess their function. The compound accumulates in tissues where steroid hormones are produced, allowing clinicians to identify areas of hormonal hypersecretion.
Primary Aldosteronism Diagnosis
Primary aldosteronism, characterized by excessive production of aldosterone, can lead to hypertension and hypokalemia. Iodocholesterol (131I) is instrumental in diagnosing this condition through imaging techniques:
- Scintigraphy : In a study involving 27 hypertensive patients, the use of 131I-19-iodocholesterol revealed asymmetric adrenal uptake in patients with aldosterone-producing adenomas, which was confirmed surgically in the majority of cases .
- Comparison with Other Techniques : A retrospective analysis indicated that Iodocholesterol (131I) scans successfully lateralized aldosterone production in 17 out of 39 cases, demonstrating its efficacy as a non-invasive alternative to adrenal venous sampling .
Case Studies and Clinical Outcomes
Several case studies highlight the effectiveness of Iodocholesterol (131I) in clinical settings:
Successful Localization of Tumors
In a notable case series, patients with confirmed aldosterone-producing tumors underwent scintillation scanning after administration of Iodocholesterol (131I). The scans provided clear visual evidence of radioactivity concentration at tumor sites, which was later confirmed through surgical intervention .
Evaluation of Adrenal Carcinomas
A specific case reported the successful identification of an adrenal cortical carcinoma using Iodocholesterol (131I) scintigraphy, demonstrating its applicability beyond benign adenomas . This underscores the compound's utility in differentiating between various adrenal pathologies.
Comparison with Other Imaging Modalities
The following table summarizes the effectiveness of Iodocholesterol (131I) compared to other imaging techniques for diagnosing adrenal disorders:
Wirkmechanismus
Iodocholesterol’s mechanism involves:
Selective Uptake: It accumulates in adrenal cortex tissue due to its similarity to natural cholesterol.
Imaging: The emitted radiation (from iodine-131) allows visualization of adrenal tissue.
Vergleich Mit ähnlichen Verbindungen
Während Iodcholesterin in seiner spezifischen Jodplatzierung einzigartig ist, dienen andere radiomarkierte Steroide (z. B. 131I-Norcholesterin) ähnlichen Zwecken.
Eigenschaften
CAS-Nummer |
42220-21-3 |
|---|---|
Molekularformel |
C27H45IO |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10S,13R,14S,17R)-10-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28+4 |
InChI-Schlüssel |
FIOAEFCJGZJUPW-ODFYUTSGSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[131I])C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Key on ui other cas no. |
42220-21-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















